Diethyl 2-phenylpiperidine-1,3-dicarboxylate
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Overview
Description
Diethyl 2-phenylpiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-phenylpiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with phenyl-substituted reagents. One common method involves the condensation of diethyl malonate with phenylacetonitrile in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-phenylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Diethyl 2-phenylpiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-phenylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2-methylquinoline-3,4-dicarboxylate
Uniqueness
Diethyl 2-phenylpiperidine-1,3-dicarboxylate is unique due to its specific structural features, such as the phenyl group attached to the piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
54529-39-4 |
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Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 2-phenylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-8-12-18(17(20)22-4-2)15(14)13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3 |
InChI Key |
FUYGJPPCCCKZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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